molecular formula C11H15NO4S B3073944 2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid CAS No. 1018528-28-3

2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid

Cat. No.: B3073944
CAS No.: 1018528-28-3
M. Wt: 257.31
InChI Key: LSIQYALEWQJKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a propanoic acid backbone with a sulfonamide group attached to a 4-methylphenyl ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonamide and 2-methylacrylic acid.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include hydrochloric acid or sodium hydroxide.

    Coupling Reaction: The 4-methylbenzenesulfonamide is coupled with 2-methylacrylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, often involving temperature control and continuous stirring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids derived from the oxidation of methyl groups.

    Reduction Products: Amines formed from the reduction of the sulfonamide group.

    Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its sulfonamide structure, which is known for its therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid involves:

    Molecular Targets: The compound may target bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

    Pathways Involved: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.

    2-Methyl-3-[(4-chlorophenyl)sulfamoyl]propanoic acid: A similar compound with a chlorine substituent on the phenyl ring.

Uniqueness: 2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-3-5-10(6-4-8)12-17(15,16)7-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIQYALEWQJKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid
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2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid
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2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid
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2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid
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2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid
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2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid

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